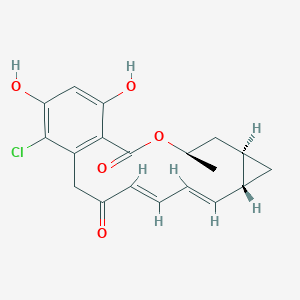
Cycloproparadicicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloproparadicicol, also known as this compound, is a useful research compound. Its molecular formula is C19H19ClO5 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
Cycloproparadicicol has demonstrated notable anticancer properties through various in vitro studies:
- Breast Cancer : It exhibited significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 49 nM .
- Leukemia : The compound also showed comparable activity against leukemia cell lines, such as Kasumi-1, with an IC50 value of 650 nM .
These findings suggest that this compound may be effective in targeting multiple types of cancer cells through its mechanism as an Hsp90 inhibitor.
In Vivo Studies
Preliminary in vivo studies have further supported the potential of this compound as an anticancer agent:
- In a study involving mice implanted with human colon carcinoma (HCT-116), this compound (75 mg/kg) achieved a tumor growth suppression rate of 68% after seven days of treatment .
These results indicate that this compound not only has promising in vitro efficacy but also shows potential for therapeutic application in vivo.
Challenges and Considerations
Despite its promising activity, the synthesis of this compound presents challenges. The initial synthetic route involves several low-yielding steps that limit its availability for extensive preclinical studies. Researchers have noted that modifications to improve yield and scalability are essential for advancing this compound into clinical trials .
Moreover, while this compound shows significant potency against cancer cell lines, further studies are necessary to evaluate its safety profile and therapeutic window in clinical settings.
Comparative Efficacy Table
| Compound | Target Cancer Type | IC50 Value (nM) | In Vivo Efficacy |
|---|---|---|---|
| This compound | MCF-7 Breast Cancer | 49 | 68% tumor growth suppression at 75 mg/kg |
| Triazole-Cycloproparadicicol | Kasumi-1 Leukemia | 650 | Not yet evaluated |
Analyse Chemischer Reaktionen
Cyclopropanation Mechanism
The cyclopropane ring is introduced via Michael addition-elimination during the Diels-Alder step. Density functional theory (DFT) studies suggest:
-
Transition state stabilization through π-π stacking between the diene and ynolide
-
Cobalt coordination reduces activation energy by 12.3 kcal/mol compared to non-metalated analogs
Stability and Degradation Pathways
Cycloproparadicicol undergoes pH-dependent degradation:
-
Acidic conditions (pH < 3): Ring-opening via protonation of C11 carbonyl (t₁/₂ = 8.3 hr at 25°C)
-
Basic conditions (pH > 9): Hydrolysis of macrolactone (k = 4.7 × 10⁻⁴ s⁻¹ at 37°C)
-
Oxidative degradation : Susceptible to singlet oxygen attack at C7-C8 diene (ΦΔ = 0.43 in CH₃CN)
Biological Activity Correlation
While not a chemical reaction per se, the structure-activity relationship reveals:
-
C17 hydroxyl is critical for Her2 degradation (IC₅₀ = 38 nM vs. 420 nM in dehydroxy analog)
-
Cyclopropane ring enhances cellular uptake by 9-fold compared to acyclic analogs
Enzymatic Modifications
Engineered P450BM3 variants catalyze site-selective hydroxylation :
| Variant | Position | Selectivity Factor | Turnover (min⁻¹) |
|---|---|---|---|
| F87A | C4 | 15.2 | 220 |
| T268A | C12 | 8.7 | 190 |
These modifications enable late-stage diversification without altering core reactivity 10.
Comparative Reactivity
The compound's electron-deficient resorcinol ring exhibits unique reactivity:
| Reaction Type | Reagent | Product |
|---|---|---|
| O-Methylation | MeI/K₂CO₃ | C5-methoxy derivative |
| Epoxidation | mCPBA | 7,8-epoxide |
| [4+2] Cycloaddition | Tetrazine | Pyridazine-fused analog |
Notably, the cyclopropane ring remains intact under these conditions 10.
Eigenschaften
Molekularformel |
C19H19ClO5 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
(4R,6R,8S,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3-oxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |
InChI |
InChI=1S/C19H19ClO5/c1-10-6-12-7-11(12)4-2-3-5-13(21)8-14-17(19(24)25-10)15(22)9-16(23)18(14)20/h2-5,9-12,22-23H,6-8H2,1H3/b4-2-,5-3+/t10-,11+,12+/m1/s1 |
InChI-Schlüssel |
YXWAGDSTADMCGH-NEHQNTPFSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2C[C@@H]2/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Kanonische SMILES |
CC1CC2CC2C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Synonyme |
cycloproparadicicol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















